molecular formula C22H27FN2O3 B3006586 methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396572-45-4

methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B3006586
CAS No.: 1396572-45-4
M. Wt: 386.467
InChI Key: GXRHPYCKUCGPPY-UHFFFAOYSA-N
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Description

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique adamantane structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety provides the compound with a rigid, three-dimensional structure, which can influence its biological activity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common approach involves the reaction of 1-aminoadamantane with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with a fluoro-substituted dihydroisoquinoline derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or by altering the enzyme’s conformation . The fluoro group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring a similar adamantane structure.

    Rimantadine: Another antiviral compound with structural similarities to amantadine.

Uniqueness

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the fluoro-substituted dihydroisoquinoline moiety, which distinguishes it from other adamantane-based compounds. This structural feature may confer enhanced biological activity and specificity .

Properties

IUPAC Name

methyl 1-(1-adamantylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-28-21(27)25-5-4-16-2-3-17(23)9-18(16)19(25)20(26)24-22-10-13-6-14(11-22)8-15(7-13)12-22/h2-3,9,13-15,19H,4-8,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHPYCKUCGPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC34CC5CC(C3)CC(C5)C4)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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